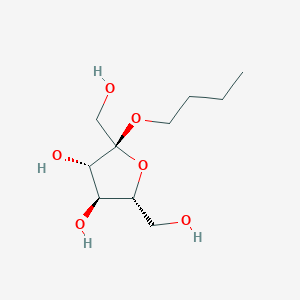
n-Butyl |A-D-fructofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butyl α-D-fructofuranoside is a compound isolated from the root barks of Ulmus davidiana var. japonica, a traditional Korean medicinal plant. This compound has garnered attention due to its ability to enhance Nrf2 activity through the activation of JNK, exhibiting significant anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl α-D-fructofuranoside typically involves the reaction of α-D-fructofuranose with n-butyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the glycosidic bond between the fructofuranose and the n-butyl group.
Industrial Production Methods
Industrial production of n-Butyl α-D-fructofuranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
n-Butyl α-D-fructofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the fructofuranoside moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted fructofuranosides depending on the reagents used.
科学的研究の応用
n-Butyl α-D-fructofuranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosidic bond formation and reactivity.
Biology: Investigated for its role in modulating cellular pathways, particularly those involving Nrf2 and JNK.
Medicine: Explored for its potential anti-inflammatory properties and its ability to enhance the activity of antioxidant enzymes.
Industry: Utilized in the development of novel pharmaceuticals and as a potential therapeutic agent for inflammatory diseases
作用機序
The mechanism of action of n-Butyl α-D-fructofuranoside involves the activation of the Nrf2 pathway through the phosphorylation of JNK. This activation leads to the nuclear translocation of Nrf2 and the subsequent expression of Nrf2-dependent detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). These enzymes play a crucial role in reducing oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
- Catechin-3-O-α-L-rhamnopyranoside
- α-Nigerose
- Procyanidin B3
Uniqueness
n-Butyl α-D-fructofuranoside is unique among its similar compounds due to its distinctive structure and its ability to activate Nrf2 in a reactive oxygen species-independent manner. This unique property makes it a promising candidate for the prevention and treatment of various inflammatory diseases .
特性
分子式 |
C10H20O6 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2-butoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10+/m1/s1 |
InChIキー |
XRGRZXPJJVQDJO-IMSYWVGJSA-N |
異性体SMILES |
CCCCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
正規SMILES |
CCCCOC1(C(C(C(O1)CO)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


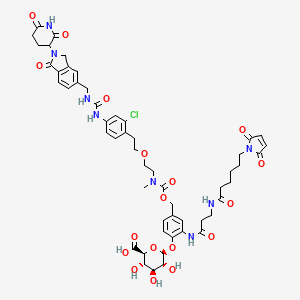
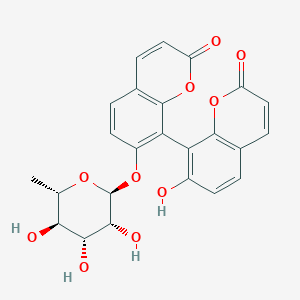
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
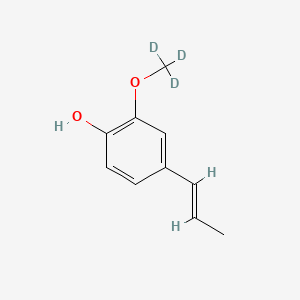
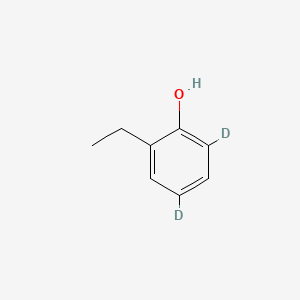
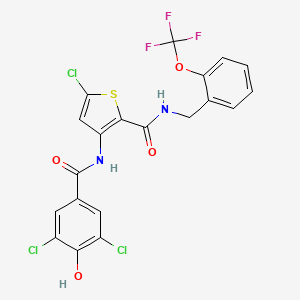
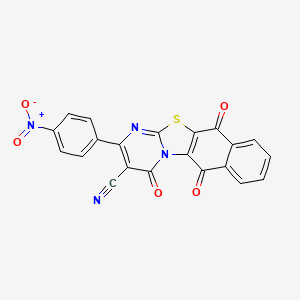
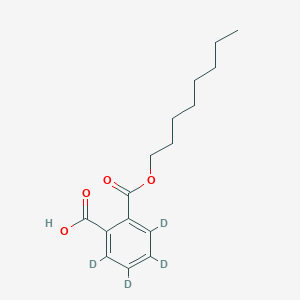
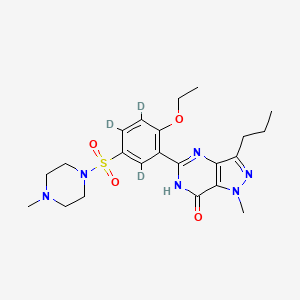
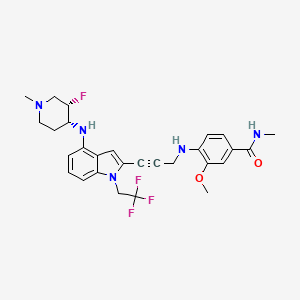
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

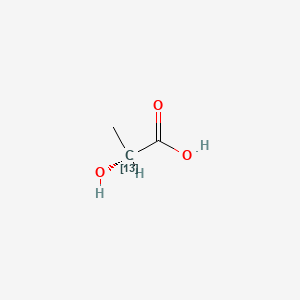
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
